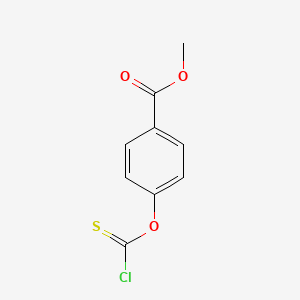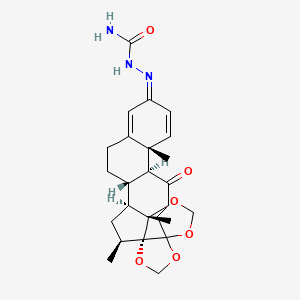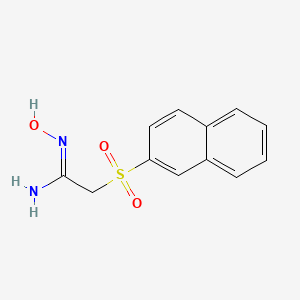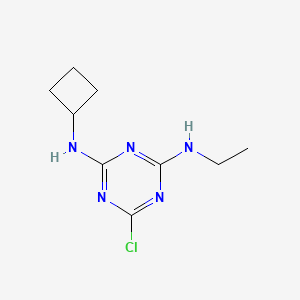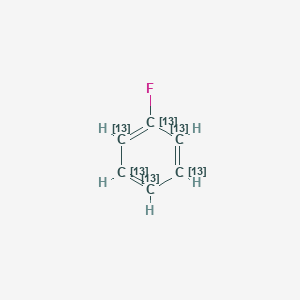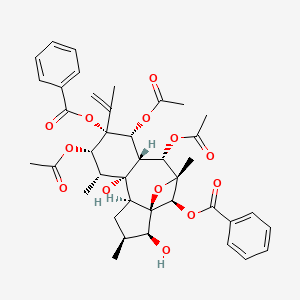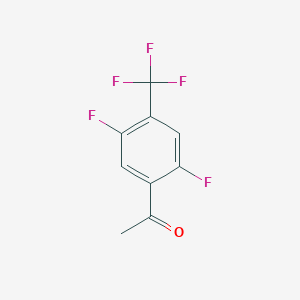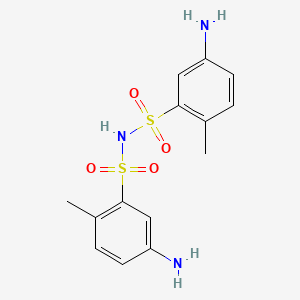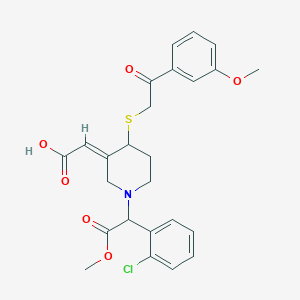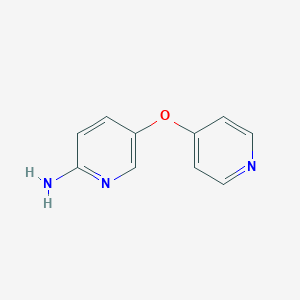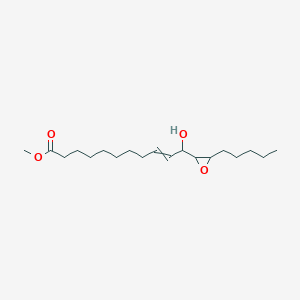
Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its epoxy and hydroxy functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. One common method is the use of peracids, such as m-chloroperbenzoic acid, to epoxidize the double bond in the fatty acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using more efficient and cost-effective reagents. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation reaction. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a suitable catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or ketones.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the epoxy ring.
Major Products Formed
The major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate involves its interaction with cellular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. It may also interact with cellular membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate
- Methyl 12®,13®-Epoxy-11®-hydroxy-9(Z)-octadecenoate
- Methyl 12(S),13(S)-Epoxy-9(Z)-octadecenoate
Uniqueness
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
102130-57-4 |
|---|---|
Fórmula molecular |
C19H34O4 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl 11-hydroxy-11-(3-pentyloxiran-2-yl)undec-9-enoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-10-14-17-19(23-17)16(20)13-11-8-6-5-7-9-12-15-18(21)22-2/h11,13,16-17,19-20H,3-10,12,14-15H2,1-2H3 |
Clave InChI |
KUCGUAVQKWTIDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(O1)C(C=CCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



